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molecular formula C11H7BrO2 B092810 4-Bromo-1-naphthoic acid CAS No. 16650-55-8

4-Bromo-1-naphthoic acid

Cat. No. B092810
M. Wt: 251.08 g/mol
InChI Key: FIJIPZQZVLCOMB-UHFFFAOYSA-N
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Patent
US04376214

Procedure details

125.6 parts by weight of 4-bromo-1-naphthoic acid with a melting point of 219°-220° and 51 parts by weight of copper-(I) cyanide (67-71% copper) are introduced into 330 parts by weight of dimethylformamide. The mixture is then heated under reflux for 4 hours, whilst stirring, to 150°-160° C., whereby, after some time, the solid materials go into solution, but then the 4-cyano-1-naphthoic acid copper bromide complex is gradually precipitated. After cooling to about 100°, the reaction mixture is diluted with 330 parts by weight of water and stirred for approximately one hour at room temperature, and the precipitate is filtered off by suction and rinsed with about 400 parts by weight of water. The 4-cyanonaphthoic acid/copper bromide complex thus isolated is introduced into 550 parts by weight of 20% sodium hydroxide solution and heated under reflux for 5 hours. The mixture is then adjusted to pH 7.0-7.5 with about 220 parts by weight of concentrated hydrochloric acid, the solution is filtered off by suction from the copper oxide slurry deposited and this slurry is rinsed with about 500 parts by weight of water, in portions. The naphthalene-1,4-dicarboxylic acid is precipitated from the filtrate at pH 2 by the addition of about 100 parts by weight of concentrated hydrochloric acid, and the precipitate is filtered off under suction and is washed with water until free of chloride ions. After drying, 92 parts by weight of a practically colorless naphthalene-1,4-dicarboxylic acid with a melting point of 315°-320° are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper-(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1.[Cu]C#N.[OH-:18].[Na+].Cl.CN(C)[CH:23]=[O:24]>>[C:2]1([C:23]([OH:24])=[O:18])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)C(=O)O
Name
copper-(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring, to 150°-160° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the 4-cyano-1-naphthoic acid copper bromide complex is gradually precipitated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to about 100°
ADDITION
Type
ADDITION
Details
the reaction mixture is diluted with 330 parts by weight of water
STIRRING
Type
STIRRING
Details
stirred for approximately one hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off by suction
WASH
Type
WASH
Details
rinsed with about 400 parts by weight of water
CUSTOM
Type
CUSTOM
Details
The 4-cyanonaphthoic acid/copper bromide complex thus isolated
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the solution is filtered off by suction from the copper oxide slurry
WASH
Type
WASH
Details
this slurry is rinsed with about 500 parts by weight of water, in portions
CUSTOM
Type
CUSTOM
Details
The naphthalene-1,4-dicarboxylic acid is precipitated from the filtrate at pH 2 by the addition of about 100 parts by weight of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off under suction
WASH
Type
WASH
Details
is washed with water until free of chloride ions
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C2=CC=CC=C12)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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